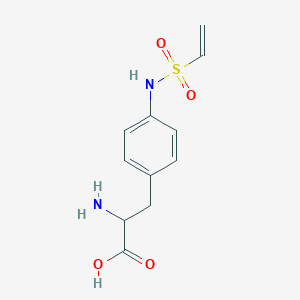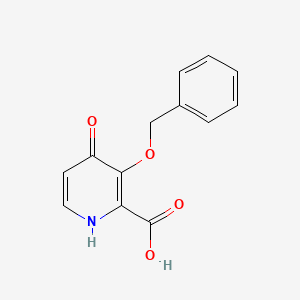
2-Isothiocyanatopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanatopyrimidine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The isothiocyanate group (-N=C=S) attached to the pyrimidine ring at position 2 imparts unique chemical and biological properties to the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Isothiocyanatopyrimidine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyrimidine with thiophosgene or its derivatives. This reaction typically occurs under mild conditions and yields the desired isothiocyanate product . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), under moderate heating .
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. For instance, a one-pot process involving the reaction of primary amines with carbon disulfide (CS2) followed by desulfurization using cyanuric acid has been developed. This method is suitable for large-scale production and minimizes the use of toxic reagents .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isothiocyanatopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, such as thiazoles and thiadiazoles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Amine bases like DBU are often used as catalysts in the synthesis of isothiocyanates.
Major Products Formed
Thioureas: Formed by the reaction of this compound with amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanatopyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-isothiocyanatopyrimidine involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The activation of the Nrf2 pathway is a key mechanism by which isothiocyanates exert their antioxidative and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thioxopyrimidine: Contains a sulfur atom at position 2 instead of the isothiocyanate group.
2-Aminothiazole: A sulfur- and nitrogen-containing heterocyclic compound with similar biological activities.
Uniqueness
2-Isothiocyanatopyrimidine is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological properties. This group allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C5H3N3S |
|---|---|
Molekulargewicht |
137.16 g/mol |
IUPAC-Name |
2-isothiocyanatopyrimidine |
InChI |
InChI=1S/C5H3N3S/c9-4-8-5-6-2-1-3-7-5/h1-3H |
InChI-Schlüssel |
UENLPGMFEQHKNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)






![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15334365.png)



